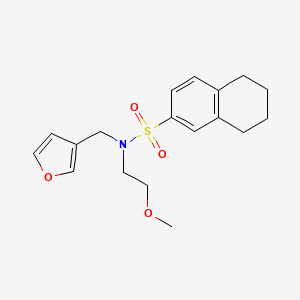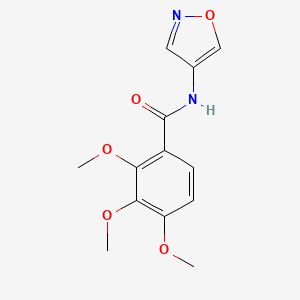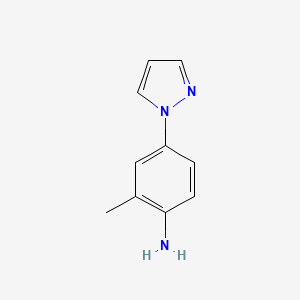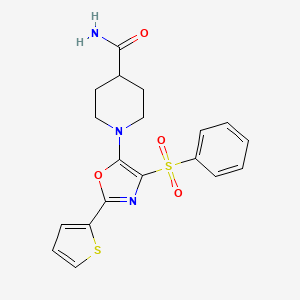![molecular formula C12H12N2O4 B2676274 4-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]benzoic acid CAS No. 1284757-53-4](/img/structure/B2676274.png)
4-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]benzoic acid” is a complex organic compound. It contains a benzoic acid moiety, a methoxyethyl group, and a 1,2,4-oxadiazole ring . These components are common in many pharmaceuticals and organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-(1,2,4-Oxadiazol-5-yl)anilines have been synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Protodeboronation of pinacol boronic esters has also been reported .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzoic acid moiety attached to a 1,2,4-oxadiazole ring, which in turn is attached to a methoxyethyl group . The exact structure would depend on the specific locations of these attachments.
Applications De Recherche Scientifique
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, including structures related to 4-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]benzoic acid, have been extensively studied for their broad therapeutic applications. These compounds are known for their ability to exhibit a wide range of biological activities due to their interaction with various enzymes and receptors in biological systems. Their effectiveness is attributed to the structural feature of the 1,3,4-oxadiazole ring, which facilitates binding through numerous weak interactions. Consequently, these derivatives have found use in medicinal chemistry across a variety of domains, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. The research underscores the importance of 1,3,4-oxadiazole-based compounds in the development of new and less toxic medicinal agents with high therapeutic potency (Verma et al., 2019).
Environmental Impact of Related Compounds
Parallel research on compounds structurally related to this compound has explored their environmental impact, particularly in aquatic environments. For instance, parabens, which share functional groups with benzoic acid derivatives, have been studied for their occurrence, fate, and behavior in water bodies. Despite their effectiveness as preservatives, parabens are considered emerging contaminants. They have been found to persist at low concentrations in effluents and surface waters, demonstrating the ubiquity of these compounds and their derivatives due to continuous environmental introduction. This research points to the need for further understanding of the environmental impact and behavior of similar compounds, including those based on the 1,3,4-oxadiazole structure (Haman et al., 2015).
Propriétés
IUPAC Name |
4-[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-7-6-10-13-11(14-18-10)8-2-4-9(5-3-8)12(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLGUWSNHVRQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2676194.png)






![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2676206.png)
![3-[(4-chloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2676208.png)

![Benzo[d]thiazol-6-yl(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2676212.png)


